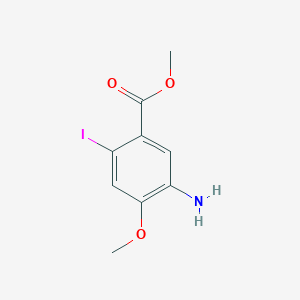
Methyl 5-amino-2-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-iodo-4-methoxybenzoate typically involves a multi-step reaction process. One common method includes the following steps:
Methanol and Toluene Reaction: The initial step involves the reaction of methanol and toluene at 0°C for 1 hour.
Iodine Chloride and Hydrogen Chloride Reaction: The next step involves the addition of iodine chloride and hydrogen chloride in the presence of lithium hydroxide monohydrate and ethanol at 5°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-iodo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles, and electrophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can yield nitro or amine derivatives.
Scientific Research Applications
Methyl 5-amino-2-iodo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-5-iodo-2-methoxybenzoate: Similar structure but with different positioning of functional groups.
Methyl 3-iodo-4-methoxybenzoate: Lacks the amino group, making it less reactive in certain biological contexts.
Uniqueness
Methyl 5-amino-2-iodo-4-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C9H10INO3 |
|---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
methyl 5-amino-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H10INO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,11H2,1-2H3 |
InChI Key |
IFFHVTAKINSTGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















